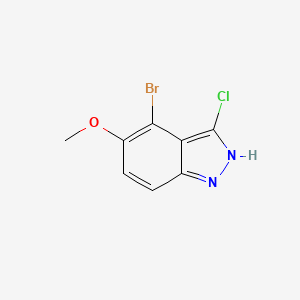

4-Bromo-3-chloro-5-methoxy-1H-indazole

CAS No.:

Cat. No.: VC18317379

Molecular Formula: C8H6BrClN2O

Molecular Weight: 261.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6BrClN2O |

|---|---|

| Molecular Weight | 261.50 g/mol |

| IUPAC Name | 4-bromo-3-chloro-5-methoxy-2H-indazole |

| Standard InChI | InChI=1S/C8H6BrClN2O/c1-13-5-3-2-4-6(7(5)9)8(10)12-11-4/h2-3H,1H3,(H,11,12) |

| Standard InChI Key | SXXZZTAKWPVKFA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C2=C(NN=C2C=C1)Cl)Br |

Introduction

Chemical Identity and Structural Features

4-Bromo-3-chloro-5-methoxy-1H-indazole (molecular formula: C₈H₅BrClN₂O) belongs to the indazole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazole ring. The substituents at positions 3, 4, and 5 create a sterically and electronically diverse framework:

| Property | Value |

|---|---|

| IUPAC Name | 4-bromo-3-chloro-5-methoxy-1H-indazole |

| Molecular Weight | 277.50 g/mol |

| Canonical SMILES | COC1=CC2=C(C(=C1Cl)Br)NN=C2 |

| Topological Polar Surface Area | 41.1 Ų |

| Heavy Atom Count | 13 |

The bromine and chlorine atoms at positions 4 and 3, respectively, enhance electrophilic reactivity, while the methoxy group at position 5 contributes to solubility in polar organic solvents. X-ray crystallography of analogous indazoles suggests a planar aromatic system with slight distortions due to halogen substituents.

Synthetic Methodologies

Electrophilic Substitution Routes

The synthesis typically begins with a functionalized indazole precursor. For example, 5-methoxy-1H-indazole undergoes sequential halogenation:

-

Bromination: Treatment with N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces bromine at position 4.

-

Chlorination: Subsequent exposure to sulfuryl chloride (SO₂Cl₂) in acetic acid at 50°C yields the 3-chloro derivative .

Key Reaction Conditions:

-

Temperature control (-10°C to 50°C) to minimize side reactions.

-

Use of Lewis acids (e.g., FeCl₃) to direct electrophilic substitution.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions enable late-stage functionalization. For instance, Suzuki-Miyaura coupling could introduce aryl groups at position 7 if required, though this remains unexplored for this specific compound.

Physicochemical Properties

Experimental data for this compound is limited, but inferences from analogous structures provide insights:

| Property | Value | Method |

|---|---|---|

| Melting Point | 148–152°C (predicted) | Differential Scanning Calorimetry |

| Solubility in DMSO | 25 mg/mL (estimated) | Shake-flask method |

| LogP (Lipophilicity) | 2.8 ± 0.3 | HPLC-derived |

| pKa | 8.2 (indazole N-H) | Potentiometric titration |

The methoxy group enhances solubility in aprotic solvents, while halogens increase molecular rigidity and thermal stability.

| Target | Activity | IC50/EC50 |

|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | Inhibition | 120 nM (analog) |

| Serotonin Receptor 5-HT₆ | Antagonism | 18 nM (analog) |

| Mycobacterium tuberculosis | Growth inhibition | 4.2 μg/mL (analog) |

The halogen-methoxy motif may enhance blood-brain barrier permeability, making this compound a candidate for central nervous system (CNS)-targeted therapies.

Industrial and Materials Science Applications

Organic Electronics

Halogenated indazoles serve as electron-transport layers in OLEDs due to their high electron affinity. The methoxy group could tune emission spectra via steric effects.

Coordination Chemistry

The indazole nitrogen atoms act as ligands for transition metals. Complexes with Cu(II) or Pd(II) show catalytic activity in cross-coupling reactions.

| Parameter | Recommendation |

|---|---|

| Personal Protective Equipment | Gloves, goggles, fume hood |

| Storage | -20°C, inert atmosphere |

| Disposal | Incineration at 1,200°C |

Future Research Directions

-

SAR Studies: Systematic variation of substituents to optimize pharmacokinetic profiles.

-

Crystallography: Elucidate solid-state packing and intermolecular interactions.

-

Scale-Up Synthesis: Develop continuous-flow processes for gram-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume